molecular formula C6H11NO2 B12539741 3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine CAS No. 679003-15-7

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine

Cat. No.: B12539741
CAS No.: 679003-15-7
M. Wt: 129.16 g/mol
InChI Key: AWSVSGBKVLCAJH-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine is a heterocyclic compound that features a unique oxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2-oxo-4H-pyran with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction times.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Another heterocyclic compound with similar structural features.

    5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones: Compounds with a similar ring structure but different functional groups.

Uniqueness

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine stands out due to its specific oxazine ring and the presence of two methyl groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

679003-15-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3,6-dimethyl-2-oxido-5,6-dihydro-4H-oxazin-2-ium

InChI

InChI=1S/C6H11NO2/c1-5-3-4-6(2)9-7(5)8/h6H,3-4H2,1-2H3

InChI Key

AWSVSGBKVLCAJH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=[N+](O1)[O-])C

Origin of Product

United States

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